1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate chemical properties
1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1-Benzyl-1,6-diazaspiro[3.3]heptane Oxalate
Executive Summary
This technical guide provides a comprehensive overview of 1-Benzyl-1,6-diazaspiro[3.3]heptane Oxalate, a key chemical entity in modern medicinal chemistry. The diazaspiro[3.3]heptane scaffold has emerged as a structurally rigid, three-dimensional bioisostere for the traditional piperazine motif, offering significant advantages in the design of novel therapeutics.[1] This guide delves into the compound's fundamental physicochemical properties, outlines detailed protocols for its synthesis and characterization, discusses its critical applications in drug discovery, and provides essential safety and handling information. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable, field-proven insights.
The Strategic Role of Spirocyclic Scaffolds in Medicinal Chemistry
The pursuit of novel chemical entities with improved pharmacological profiles is a cornerstone of drug discovery. Historically, saturated N-heterocycles like piperazine have been ubiquitous building blocks. However, their conformational flexibility can lead to promiscuous binding to off-target proteins, resulting in undesirable side effects.
The strategic shift towards molecules with a higher fraction of sp³-hybridized carbons and greater three-dimensionality has been shown to correlate with enhanced target selectivity and reduced clinical failure rates.[2][3] In this context, strained spiro heterocycles, particularly the 1,6-diazaspiro[3.3]heptane core, have gained prominence.[1][4]
Advantages of the Diazaspiro[3.3]heptane Scaffold:
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Conformational Rigidity: The spirocyclic system locks the molecule into a well-defined three-dimensional orientation, which can enhance binding affinity and selectivity for the intended biological target.
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Novel Chemical Space: It provides a unique structural vector for substituents, allowing chemists to explore novel binding interactions that are inaccessible with flatter, more flexible scaffolds.
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Improved Physicochemical Properties: The introduction of this scaffold can favorably modulate properties such as solubility, metabolic stability, and lipophilicity, which are critical for a compound's drug-likeness.
1-Benzyl-1,6-diazaspiro[3.3]heptane serves as a crucial intermediate, where the benzyl group acts as a protecting group or a foundational component, and the oxalate salt form ensures high purity, stability, and ease of handling.
Physicochemical Properties
The subject of this guide is the oxalate salt of 1-Benzyl-1,6-diazaspiro[3.3]heptane. Commercial sources often supply this as a hemioxalate, meaning a 2:1 molar ratio of the amine to oxalic acid.[5] This stoichiometry is critical for accurate molecular weight calculations and experimental design. The formation of an oxalate salt is a standard and highly effective method for the purification and crystallization of amines.[6][7][8]
| Property | Data | Source |
| IUPAC Name | 1-benzyl-1,6-diazaspiro[3.3]heptane;oxalic acid | [9] |
| Synonyms | 1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate | [5] |
| CAS Number | 1223573-42-9 (for 2:1 salt); 1374659-14-9 (for oxalate) | [5][10] |
| Molecular Formula | C₂₆H₃₄N₄O₄ (as 2:1 hemioxalate) | [5][11] |
| Molecular Weight | 466.57 g/mol (as 2:1 hemioxalate) | [5][11] |
| Free Base Formula | C₁₂H₁₆N₂ | [12] |
| Free Base MW | 188.27 g/mol | [13] |
| Appearance | White to off-white crystalline solid (Expected) | |
| Purity | ≥97% (Typical commercial grade) | [14] |
Synthesis and Purification Workflow
The synthesis of 1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate is a multi-step process that begins with the formation of the core spirocycle, followed by N-alkylation and concluding with the salt formation for purification.
Caption: Synthetic and purification workflow for the target compound.
Experimental Protocol: Oxalate Salt Formation
This protocol describes the conversion of the free base amine to its highly pure, crystalline oxalate salt. The choice of solvent is critical; a solvent in which the free base is soluble but the oxalate salt is not is ideal for maximizing yield through precipitation.
Materials:
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1-Benzyl-1,6-diazaspiro[3.3]heptane (free base)
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Anhydrous oxalic acid
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Isopropanol (IPA) or Acetone
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Magnetic stirrer and stir bar
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Büchner funnel and filter paper
Procedure:
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Dissolution of Amine: In a clean, dry flask, dissolve 1.0 equivalent of 1-Benzyl-1,6-diazaspiro[3.3]heptane free base in a suitable volume of dry isopropanol (e.g., 5-10 mL per gram of amine) with stirring.
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Preparation of Acid Solution: In a separate flask, prepare a solution of 0.5 equivalents of anhydrous oxalic acid in a minimal amount of warm isopropanol. Causality Note: Using 0.5 equivalents of the dicarboxylic acid targets the formation of the 2:1 hemioxalate salt.
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Salt Formation: Add the oxalic acid solution dropwise to the stirring solution of the amine at room temperature.
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Precipitation: A white precipitate should form almost immediately upon addition.[8] Continue stirring the mixture for 1-2 hours at room temperature to ensure complete precipitation. The flask may be cooled in an ice bath to further decrease the salt's solubility and improve the yield.
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Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
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Washing (Self-Validation): Wash the filter cake with a small amount of cold isopropanol. This step is crucial for removing any unreacted starting materials or soluble impurities without significantly dissolving the desired product.
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Drying: Dry the purified crystalline solid under vacuum to a constant weight.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the final compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum should clearly show aromatic protons (typically in the 7.2-7.5 ppm range) corresponding to the benzyl group. Aliphatic signals will confirm the presence of the spiro[3.3]heptane core. Integration of these signals should be consistent with the expected proton count.
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¹³C NMR: The spectrum will display characteristic peaks for the aromatic carbons of the benzyl group and the sp³-hybridized carbons of the diazaspiro[3.3]heptane skeleton.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode should be used to confirm the mass of the cationic portion of the salt. The expected [M+H]⁺ ion for the free base (C₁₂H₁₆N₂) would have an m/z of approximately 189.1386.[12]
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High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile) is a typical starting point. Purity is assessed by the relative area of the main product peak detected by a UV detector.
Applications in Drug Discovery
The primary value of 1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate lies in its utility as a versatile building block for the synthesis of compound libraries. The benzyl group can be readily removed via catalytic hydrogenation, revealing a secondary amine that serves as a handle for further chemical modification.
Caption: Role as a building block in library synthesis for drug discovery.
This strategy allows for the rapid generation of analogues where the spirocyclic core is decorated with a wide variety of functional groups (R-groups). These libraries can then be screened against biological targets to identify lead compounds with high potency and selectivity.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed. Information derived from Safety Data Sheets (SDS) for this compound and structurally related analogues indicates the following.[9][15][16]
Hazard Identification:
Recommended Precautions:
-
Handling: Handle in a well-ventilated area or a fume hood to avoid dust formation and inhalation.[5][17] Avoid direct contact with skin and eyes. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][9][17] Keep away from incompatible materials and sources of ignition.
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Accidental Release: In case of a spill, avoid generating dust. Sweep up the material using spark-proof tools and place it in a suitable container for disposal.[15]
References
- 1. 6-Methyl-1,6-diazaspiro[3.3]heptane|RUO [benchchem.com]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. Sciencemadness Discussion Board - oxalic acid reaction with secondary amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. sciencemadness.org [sciencemadness.org]
- 8. US2857424A - Preparation of oxalic acid salts of phenylene diamines - Google Patents [patents.google.com]
- 9. aksci.com [aksci.com]
- 10. 1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate | 1374659-14-9 [chemicalbook.com]
- 11. 1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate | CymitQuimica [cymitquimica.com]
- 12. PubChemLite - 1-benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride (C12H16N2) [pubchemlite.lcsb.uni.lu]
- 13. 1-Benzyl-1,6-diazaspiro[3.3]heptane | CymitQuimica [cymitquimica.com]
- 14. calpaclab.com [calpaclab.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. aksci.com [aksci.com]
- 17. canbipharm.com [canbipharm.com]
Figure 1. Chemical Structure of 1-Benzyl-1,6-diazaspiro[3.3]heptane Oxalate (2:1 salt)
